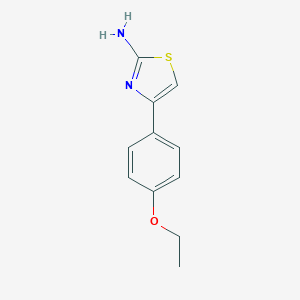

4-(4-乙氧基苯基)-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

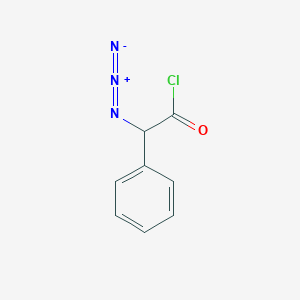

The compound "4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications, particularly in cancer treatment.

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step pathways, as demonstrated in the synthesis of related compounds such as 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine. These compounds were synthesized through a three-step pathway and characterized by various spectroscopic methods, including 1H NMR, 13C NMR, FT-IR, and mass spectral analysis . Similarly, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine involved the reduction of a precursor compound with NaBH4 . These methods could potentially be adapted for the synthesis of "4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine."

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using single-crystal X-ray diffraction. For instance, the crystal structures of the synthesized compounds mentioned above were determined, revealing that they crystallize in different systems with specific space groups . The analysis of torsional angles and intermolecular interactions, such as hydrogen bonding, C-H···π, and π···π stacking interactions, provides insights into the stability and conformation of these molecules .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the presence of an amino group in the thiazole ring can facilitate further derivatization or participate in the formation of hydrogen bonds, as seen in the crystal structure analysis . The ethoxy group in "4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine" could also undergo reactions typical for ether functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like ethoxy groups can affect these properties by altering the compound's polarity and intermolecular interactions. Although specific data for "4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine" is not provided, related compounds have been characterized to determine their crystal systems, space groups, and cell dimensions, which are crucial for understanding their physical properties .

Biological Activity

Thiazole derivatives have shown potential as anticancer agents. For instance, analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione were synthesized and biologically characterized, revealing that certain substitutions could improve their functional activities, such as inhibiting cell proliferation and inducing apoptosis . Additionally, new thiazole-amine derivatives demonstrated good to moderate anticancer activity against various human cancer cell lines . These findings suggest that "4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine" could also possess similar biological activities, warranting further investigation.

科学研究应用

抗癌性能

4-(4-乙氧基苯基)-1,3-噻唑-2-胺衍生物展示出潜在的抗癌活性。例如,噻唑-4-胺衍生物已经对人类癌细胞系(乳腺、肺、前列腺)进行了测试,并表现出中等活性 (Yakantham, Sreenivasulu, & Raju, 2019)。

抗微生物活性

从4-(4-乙氧基苯基)-1,3-噻唑-2-胺衍生的化合物显示出有希望的抗微生物性能。例如,从2-乙氧基羰基亚甲基噻唑-4-酮合成的噻唑衍生物在体外显示出对细菌分离物(大肠杆菌、柑橘黄单胞菌)和真菌分离物(曲霉、根腐菌、镰刀菌)的抗微生物活性 (Wardkhan, Youssef, Hamed, & Ouf, 2008)。

缓蚀性能

已经研究了4-(4-乙氧基苯基)-1,3-噻唑-2-胺衍生物的缓蚀性能。使用量子化学参数和分子动力学模拟来研究它们在抑制铁腐蚀方面的有效性 (Kaya et al., 2016)。

合成应用

这种化合物已经在各种合成应用中使用。例如,它已经用于将乙基-2-氨基-4-(2-乙氧基-2-氧乙基)噻唑-5-羧酸乙酯转化为各种衍生物,表明它在有机合成中的多功能性 (Albreht, Uršič, Svete, & Stanovnik, 2009)。

催化

这种化学物质已经被用作催化剂。例如,交联磺化聚丙烯酰胺(Cross-PAA-SO3H)连接到纳米Fe3O4上,使用1,3-噻唑-2-胺的衍生物,用于合成3-烷基-4-苯基-1,3-噻唑-2(3H)-硫酮衍生物 (Shahbazi-Alavi et al., 2019)。

功能材料改性

这种化合物已经用于改性材料。例如,辐射诱导的聚乙烯醇/丙烯酸水凝胶使用2-氨基噻唑进行改性,显示出在医疗应用中的潜力 (Aly & El-Mohdy, 2015)。

抗真菌效果

4-(4-乙氧基苯基)-1,3-噻唑-2-胺的衍生物显示出显著的抗真菌效果。对含有杂环化合物的4-氯-6-甲氧基-N, N-二甲基嘧啶-2-胺衍生物的研究表明其对曲霉和黑曲霉等真菌的有效性 (Jafar et al., 2017)。

安全墨水应用

一项涉及(E)-2′-[2-(苯并[d]噻唑-2-基)乙烯基]-N,N-二甲基-(1,1′-联苯)-4-胺,4-(4-乙氧基苯基)-1,3-噻唑-2-胺的衍生物的研究显示其作为安全墨水的潜在用途 (Lu & Xia, 2016)。

安全和危害

未来方向

属性

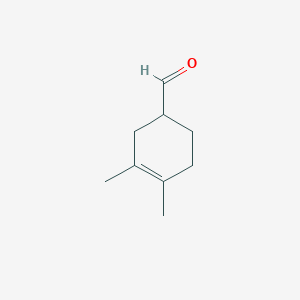

IUPAC Name |

4-(4-ethoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVFYWQXVNAKCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346559 |

Source

|

| Record name | 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine | |

CAS RN |

15850-29-0 |

Source

|

| Record name | 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)

![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)